3,6,9,12,15-Pentaoxaoctacosan-1-oic acid
CAS No.: 201986-48-3
Cat. No.: VC16881533
Molecular Formula: C23H46O7
Molecular Weight: 434.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 201986-48-3 |
|---|---|
| Molecular Formula | C23H46O7 |
| Molecular Weight | 434.6 g/mol |
| IUPAC Name | 2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid |
| Standard InChI | InChI=1S/C23H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-26-14-15-27-16-17-28-18-19-29-20-21-30-22-23(24)25/h2-22H2,1H3,(H,24,25) |
| Standard InChI Key | UHRCIAWKFRKOIG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCOCCOCCOCCOCCOCC(=O)O |
Introduction
Molecular Structure and Nomenclature
The systematic name 3,6,9,12,15-Pentaoxaoctacosan-1-oic acid follows IUPAC nomenclature rules, indicating a 28-carbon chain (octacosan) with ether oxygen atoms at positions 3, 6, 9, 12, and 15, and a carboxylic acid group (-COOH) at position 1. The molecular formula is inferred as C<sub>23</sub>H<sub>46</sub>O<sub>7</sub>, derived by replacing the terminal hydroxyl group of the alcohol analog (C<sub>23</sub>H<sub>48</sub>O<sub>6</sub>, PubChem CID 15920073) with a carboxyl moiety. Key structural features include:
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Backbone: A C<sub>28</sub> hydrocarbon chain with repeating ethylene glycol units (-OCH<sub>2</sub>CH<sub>2</sub>-).
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Ether linkages: Five oxygen atoms positioned at intervals of three carbons, creating a hydrophilic region.
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Terminal carboxyl group: Enhances solubility in polar solvents and enables conjugation reactions.
Comparative Analysis with Analogous Compounds
The carboxylic acid derivative (C<sub>23</sub>H<sub>46</sub>O<sub>7</sub>) is expected to exhibit a molecular weight of 434.6 g/mol, bridging the gap between its alcohol and longer-chain acid analogs .
Synthesis and Chemical Reactivity
Synthetic Pathways
Polyether carboxylic acids are typically synthesized via:
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Stepwise Etherification: Sequential Williamson ether synthesis using ethylene oxide and long-chain alkyl halides, followed by oxidation of the terminal alcohol to a carboxylic acid .
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Oxidation of Alcohol Analogs: Catalytic oxidation of 3,6,9,12,15-Pentaoxaoctacosan-1-ol (PubChem CID 15920073) using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or potassium permanganate under acidic conditions.
Key Reaction:
This method is widely employed for converting primary alcohols to carboxylic acids .
Reactivity Profile
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Acid-Base Reactions: The carboxyl group donates protons (pK<sub>a</sub> ≈ 4.5–5.0), forming salts with bases (e.g., NaOH → R-COO⁻Na⁺).
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Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to yield esters (R-COOCH<sub>3</sub>).
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Conjugation: The carboxylate anion participates in amide bond formation with amines, relevant in polymer chemistry .
Physicochemical Properties
Predicted Properties
The carboxylic acid group introduces polarity, marginally improving water solubility compared to alcohol analogs (e.g., 3,6,9,12,15-Pentaoxaoctacosan-1-ol: 0.01 mg/L) .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1700 cm<sup>-1</sup> (C=O stretch), 2500–3300 cm<sup>-1</sup> (O-H stretch, broad) .
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<sup>1</sup>H NMR: δ 1.26 (m, alkyl chain), δ 3.55–3.75 (m, ether -OCH<sub>2</sub>CH<sub>2</sub>O-), δ 12.1 (s, COOH) .
Applications and Industrial Relevance
Surfactants and Emulsifiers
The amphiphilic structure (hydrophobic alkyl chain + hydrophilic polyether/carboxyl groups) makes it suitable for:
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Nonionic Surfactants: Stabilizing oil-in-water emulsions in cosmetics .
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Drug Delivery Systems: Micelle formation for hydrophobic drug solubilization .
Polymer Chemistry
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